molecular formula C29H26FNO5 B2677631 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(3-fluoro-5-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid CAS No. 2287263-36-7

2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(3-fluoro-5-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid

Cat. No.: B2677631
CAS No.: 2287263-36-7
M. Wt: 487.527
InChI Key: UQPYLDBTWAXAAB-UHFFFAOYSA-N
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Description

2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(3-fluoro-5-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group, a bicyclo[1.1.1]pentane core, and a substituted phenyl ring. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[3-(3-fluoro-5-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H26FNO5/c1-35-19-11-17(10-18(30)12-19)28-14-29(15-28,16-28)25(26(32)33)31-27(34)36-13-24-22-8-4-2-6-20(22)21-7-3-5-9-23(21)24/h2-12,24-25H,13-16H2,1H3,(H,31,34)(H,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQPYLDBTWAXAAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C23CC(C2)(C3)C(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H26FNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(3-fluoro-5-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of the Bicyclo[1.1.1]pentane Core: This step involves the construction of the bicyclo[1.1.1]pentane core through a series of cyclization reactions. Common reagents used in this step include diazo compounds and transition metal catalysts.

    Introduction of the Substituted Phenyl Ring: The phenyl ring with fluoro and methoxy substituents is introduced via electrophilic aromatic substitution reactions. Reagents such as fluorinating agents and methoxylating agents are employed.

    Attachment of the Fmoc Protecting Group: The Fmoc group is attached to the amino group through a nucleophilic substitution reaction using Fmoc chloride in the presence of a base like triethylamine.

    Coupling of the Acetic Acid Moiety: The final step involves the coupling of the acetic acid moiety to the bicyclo[1.1.1]pentane core, typically using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and fluoro substituents on the phenyl ring. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can target the carbonyl groups in the Fmoc protecting group. Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluoro substituent on the phenyl ring. Reagents like sodium methoxide and potassium tert-butoxide are common.

    Hydrolysis: The Fmoc protecting group can be removed through hydrolysis under basic conditions, using reagents such as piperidine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

    Substitution: Sodium methoxide (NaOMe), Potassium tert-butoxide (KOtBu)

    Hydrolysis: Piperidine, Sodium hydroxide (NaOH)

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(3-fluoro-5-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of new pharmaceuticals and materials.

    Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding due to its unique structural features.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The Fmoc protecting group allows for selective deprotection and subsequent functionalization, making it useful in peptide synthesis. The bicyclo[1.1.1]pentane core provides rigidity and stability, which can enhance binding affinity to biological targets. The substituted phenyl ring can participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(3-chloro-5-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid
  • 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(3-fluoro-5-hydroxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid
  • 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(3-fluoro-5-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]propanoic acid

Uniqueness

The uniqueness of 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(3-fluoro-5-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity. The presence of the Fmoc protecting group allows for selective deprotection, while the bicyclo[1.1.1]pentane core provides rigidity and stability. The substituted phenyl ring adds further versatility in terms of chemical reactivity and biological activity.

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